molecular formula C15H12ClN3O7 B14938654 N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide

N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B14938654
M. Wt: 381.72 g/mol
InChI Key: UEDOQWVGRZIQJB-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting with the nitration of an appropriate aromatic precursor. The process may include:

    Nitration: Introduction of nitro groups to the aromatic ring using concentrated nitric acid and sulfuric acid.

    Chlorination: Substitution of hydrogen atoms with chlorine using chlorinating agents like thionyl chloride.

    Amidation: Formation of the amide bond by reacting the chlorinated nitroaromatic compound with an amine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reaction with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

    Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidation of the aromatic ring under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or DMF.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit protein kinase C (PKC) by binding to its regulatory domain, thereby preventing its activation and subsequent signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to its combination of nitro, chloro, and methoxy groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H12ClN3O7

Molecular Weight

381.72 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide

InChI

InChI=1S/C15H12ClN3O7/c1-25-13-6-9(11(18(21)22)7-14(13)26-2)15(20)17-8-3-4-10(16)12(5-8)19(23)24/h3-7H,1-2H3,(H,17,20)

InChI Key

UEDOQWVGRZIQJB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

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